molecular formula C15H14F3NO4 B5625048 N-(2-methoxyethyl)-5-[2-(trifluoromethoxy)phenyl]-2-furamide

N-(2-methoxyethyl)-5-[2-(trifluoromethoxy)phenyl]-2-furamide

Cat. No. B5625048
M. Wt: 329.27 g/mol
InChI Key: GVMVMGGCKGNKIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-(2-methoxyethyl)-5-[2-(trifluoromethoxy)phenyl]-2-furamide" involves complex organic synthesis techniques. For instance, the use of methyl 2-methoxytetrafluoropropionate as a synthetic equivalent in the Claisen condensation has been explored to yield compounds with similar functional groups, demonstrating innovative pathways for creating structurally related molecules with potential for varied applications (Irgashev et al., 2009).

Molecular Structure Analysis

Molecular and solid-state structures of related compounds have been characterized using techniques like X-ray powder diffraction (XRPD) and density functional theory (DFT). For example, a study by Rahmani et al. (2017) detailed the triclinic structure of a compound with similar functional groups, providing insight into the molecular packing and intermolecular interactions critical for understanding the behavior of "this compound" (Rahmani et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. Proper safety measures should be taken when handling this or any other chemical compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, exploring its reactivity, and optimizing its synthesis .

properties

IUPAC Name

N-(2-methoxyethyl)-5-[2-(trifluoromethoxy)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO4/c1-21-9-8-19-14(20)13-7-6-11(22-13)10-4-2-3-5-12(10)23-15(16,17)18/h2-7H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMVMGGCKGNKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(O1)C2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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